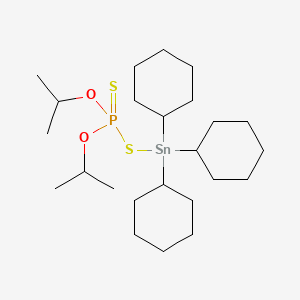
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- is a complex organotin compound. Organotin compounds are characterized by the presence of tin-carbon bonds and have a wide range of applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- typically involves the reaction of tricyclohexyltin chloride with diisopropoxyphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the tricyclohexyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while reduction can produce organotin hydrides .
Wissenschaftliche Forschungsanwendungen
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications in organic synthesis and industrial processes.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tricyclohexyltin hydroxide: Used as an acaricide in agriculture.
Uniqueness
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
49538-98-9 |
|---|---|
Molekularformel |
C24H47O2PS2Sn |
Molekulargewicht |
581.4 g/mol |
IUPAC-Name |
di(propan-2-yloxy)-sulfanylidene-tricyclohexylstannylsulfanyl-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.3C6H11.Sn/c1-5(2)7-9(10,11)8-6(3)4;3*1-2-4-6-5-3-1;/h5-6H,1-4H3,(H,10,11);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
SSKRBEYZYVPIRV-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OP(=S)(OC(C)C)S[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



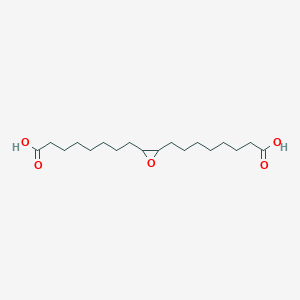
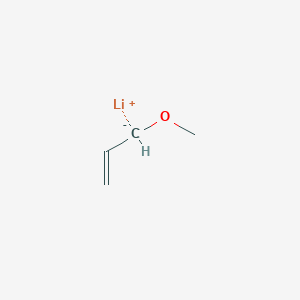
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)

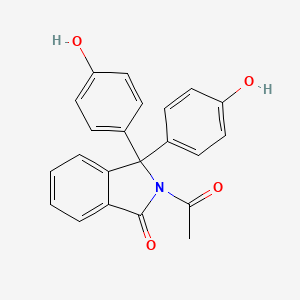

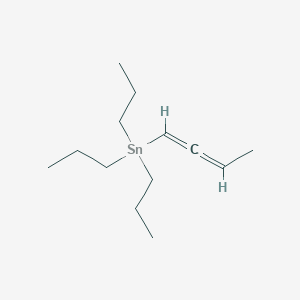
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
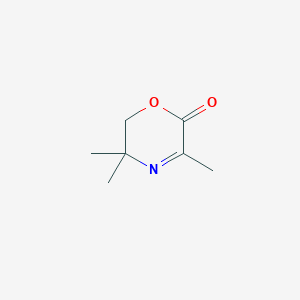

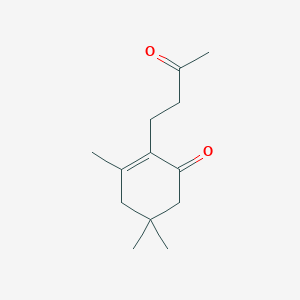
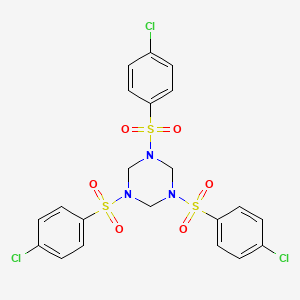
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)
